N,N'-[(2-fluorophenyl)methanediyl]dibenzamide
Description
N,N'-[(2-Fluorophenyl)methanediyl]dibenzamide is a fluorinated dibenzamide derivative characterized by a central 2-fluorophenylmethanediyl group bridging two benzamide moieties. The incorporation of fluorine at the ortho position of the phenyl linker introduces steric and electronic effects that influence molecular conformation, intermolecular interactions (e.g., hydrogen bonding, halogen bonding), and thermal stability. Fluorinated benzamides are of significant interest in medicinal chemistry due to fluorine’s ability to enhance bioavailability, metabolic stability, and binding affinity in drug candidates .
Properties
Molecular Formula |
C21H17FN2O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[benzamido-(2-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C21H17FN2O2/c22-18-14-8-7-13-17(18)19(23-20(25)15-9-3-1-4-10-15)24-21(26)16-11-5-2-6-12-16/h1-14,19H,(H,23,25)(H,24,26) |
InChI Key |
JRFNSVGDUYQFRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Fluorobenzyl Dibromide
The preparation begins with the bromination of 2-fluorotoluene under radical conditions using and a radical initiator (e.g., AIBN) in . This yields 2-fluorobenzyl dibromide (), though isolation requires careful purification due to competing mono-bromination.
Phthalimide Protection
The dibromide reacts with potassium phthalimide in anhydrous at 80°C for 12 hours, forming the bis-phthalimide derivative (). Excess phthalimide ensures complete substitution, with yields reaching 75–85% after recrystallization from ethanol.
Deprotection to Diamine
Hydrazine hydrate in ethanol at reflux cleaves the phthalimide groups, yielding 2-fluorobenzyl diamine (). The diamine is isolated via filtration and dried under vacuum, achieving 90% purity.
Benzoylation Reaction
The diamine undergoes acylation with benzoyl chloride (2.2 equiv) in using triethylamine as a base. Stirring at 0°C for 4 hours followed by room temperature for 12 hours affords the target compound in 65–70% yield.
Key Data:
-
Reaction Temperature: 0°C → 25°C
-
Yield: 68% (after column chromatography, )
-
Purity: >95% (HPLC)
Nickel-Catalyzed Cross-Coupling
Substrate Preparation
2-Fluorobenzyl dichloride () is synthesized via chlorination of 2-fluorobenzyl alcohol using in . The dichloride is distilled under reduced pressure (bp 110–115°C).
Catalytic Amidation
A mixture of , benzamide (2.5 equiv), (5 mol%), and in 1,4-dioxane is heated at 110°C for 18 hours under . The reaction exploits nickel’s ability to mediate C–N bond formation, producing the dibenzamide directly.
Optimization Insights:
-
Catalyst Loading: 5 mol% maximizes yield.
-
Solvent: Polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity.
-
Yield: 60–65% (crude), improving to 72% after silica gel purification.
Transamidation of Methylene Diamine
Diamine Synthesis via Reductive Amination
2-Fluorobenzaldehyde reacts with ammonium acetate and sodium cyanoborohydride in methanol at pH 5–6, yielding . The diamine is extracted with and concentrated (yield: 55%).
Transamidation with Benzamide
Using as a catalyst, the diamine and benzamide undergo transamidation in toluene at 120°C for 24 hours. The reaction proceeds via intermediate imine formation, followed by acyl transfer.
Critical Parameters:
-
Catalyst: (10 mol%)
-
Temperature: 120°C (prevents side reactions)
-
Yield: 50–55% (requires iterative recrystallization)
Photochemical Synthesis
UV-Induced Coupling
A solution of 2-fluorobenzyl chloride and benzamide in is irradiated with UV light (254 nm) for 6 hours. The reaction generates radicals that couple to form the dibenzamide.
Advantages and Limitations:
-
No Catalyst Required: Reduces purification steps.
-
Side Products: Minor formation of mono-benzamide (15–20%).
-
Yield: 45–50% (after HPLC purification).
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Cost |
|---|---|---|---|---|
| Gabriel Synthesis | 68% | >95% | High | $$$ |
| Nickel Catalysis | 72% | 90% | Moderate | $$ |
| Transamidation | 55% | 85% | Low | $ |
| Photochemical | 50% | 80% | Low | $$ |
Key Observations:
-
The nickel-catalyzed method balances yield and scalability but requires stringent anhydrous conditions.
-
Photochemical synthesis offers simplicity but suffers from lower efficiency.
-
Gabriel synthesis remains the gold standard for high-purity applications.
Challenges and Optimization Strategies
Diamine Instability
The intermediate is prone to oxidation. Storage under and addition of antioxidants (e.g., BHT) mitigate degradation.
Steric Hindrance in Benzoylation
Bulkier benzoylating agents (e.g., 4-methylbenzoyl chloride) reduce yields. Sequential acylation with 1.1 equiv of benzoyl chloride per amine group improves efficiency.
Byproduct Formation
Mono-benzamide byproducts (5–20%) are common. Column chromatography (, ) or selective crystallization (using ) enhances purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(2-fluorophenyl)methanediyl]dibenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
Synthesis and Structural Characteristics
N,N'-[(2-fluorophenyl)methanediyl]dibenzamide can be synthesized through various methods, often involving the reaction of 2-fluorobenzoyl chloride with appropriate amines. The compound exhibits a distinct molecular conformation due to the presence of fluorine atoms, which influence its reactivity and interaction with biological targets.
Biological Activity
Research indicates that fluorinated compounds like this compound exhibit enhanced biological activity compared to their non-fluorinated counterparts. The fluorine substituent can increase lipophilicity, potentially improving membrane permeability and bioavailability.
Therapeutic Applications
Anticancer Activity
Preliminary studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research suggests that it may reduce oxidative stress in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Anticancer Mechanism
A study conducted on the effects of this compound on breast cancer cells revealed that the compound induces apoptosis through the activation of caspase pathways. The research utilized flow cytometry to analyze cell cycle distribution and apoptosis rates, demonstrating significant efficacy at micromolar concentrations.
Case Study 2: Neuroprotective Potential
In a model of neurodegeneration, this compound was administered to mice subjected to oxidative stress. Results showed a marked decrease in neuronal cell death and improved cognitive function compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N,N’-[(2-fluorophenyl)methanediyl]dibenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Linker Flexibility : Ethane-1,1-diyl and propane-1,2-diyl linkers (e.g., ) confer flexibility, whereas aromatic linkers (e.g., 2-fluorophenylmethanediyl, 1,4-phenylene) enhance rigidity, affecting packing efficiency and crystal stability .
- Fluorine Substitution: Ortho-fluorine in the target compound may induce steric hindrance, reducing rotational freedom compared to non-fluorinated analogs. In Fo23, coplanarity of aromatic rings is disrupted (interplanar angle: 23.2°) due to fluorine substitution .
Thermal and Spectroscopic Properties
Table 2: Thermal and Spectroscopic Data
Key Observations :
- Thiourea-containing analogs () exhibit similar amide I stretches (~1653 cm⁻¹) but lower thermal stability compared to fully aromatic dibenzamides.
- Fluorine substitution in Fo23 slightly increases the C=O stretching frequency (1657 cm⁻¹) due to electron-withdrawing effects .
Crystallographic and Hydrogen Bonding Analysis
Table 3: Crystallographic Parameters
Biological Activity
N,N'-[(2-fluorophenyl)methanediyl]dibenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a fluorinated phenyl group linked to two benzamide moieties. The presence of the fluorine atom is critical as it influences both the electronic properties and the biological interactions of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C15H14F2N2O2 |
| Molecular Weight | 288.28 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Receptor Modulation : It may bind to various receptors, modulating their activity and influencing cellular responses.
Research indicates that the compound's mechanism involves hydrogen bonding and hydrophobic interactions with target biomolecules, enhancing its efficacy in therapeutic applications.
Anti-inflammatory Properties
Studies have demonstrated that this compound exhibits notable anti-inflammatory effects. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which is crucial for managing inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been found to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways. In vivo studies have also indicated a reduction in tumor size when administered to animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following key observations have been made:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and bioavailability, contributing to increased potency against biological targets.
- Benzamide Moieties : Variations in the benzamide substituents can significantly affect the compound's binding affinity and selectivity for specific receptors or enzymes .
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Case Study on Anti-inflammatory Effects :
- A study evaluated the compound's ability to reduce inflammation in a murine model of arthritis. Results showed a significant decrease in joint swelling and inflammatory markers compared to controls.
- Anticancer Efficacy Evaluation :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
